Barbadin

概要

説明

バルバジンは、β-アレスチンとβ2-アダプチン間の相互作用を選択的に阻害する新規な阻害剤です。 β2-アドレナリン、V2-バソプレシン、アンジオテンシンIIタイプ1受容体などのいくつかの受容体の作動薬促進性エンドサイトーシスを阻害することが示されています

準備方法

合成経路と反応条件

バルバジンは、そのコア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成できます。合成経路には通常、次の手順が含まれます。

コア構造の形成: バルバジンのコア構造は、縮合反応や環化反応などの有機反応の組み合わせを使用して合成されます。

官能基化: 次に、コア構造は、目的の化学的特性を得るために、さまざまな置換基で官能基化されます。この手順には、アルキル化、アシル化、スルホン化などの反応が含まれる場合があります。

工業生産方法

バルバジンの工業生産には、実験室の設定で使用される合成経路のスケールアップが含まれます。これには、高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。このプロセスには、最終製品を得るための再結晶やクロマトグラフィーなどの精製手順も含まれる場合があります。

化学反応の分析

反応の種類

バルバジンは、次のものを含むいくつかの種類の化学反応を受けます。

酸化: バルバジンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、バルバジンに存在する官能基を変更するために使用できます。

置換: バルバジンは、1つの官能基が別の官能基に置き換えられる置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、ハロゲンや求核剤などの試薬が関与することがよくあります。

主要な製品

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、バルバジンの酸化は、さまざまな酸化された誘導体を生成する可能性がありますが、還元は、異なる官能基を持つ還元された形態を生成する可能性があります。

科学研究への応用

バルバジンは、次のものを含む科学研究で幅広い用途があります。

科学的研究の応用

Barbadin has a wide range of applications in scientific research, including:

作用機序

バルバジンは、β-アレスチンとβ2-アダプチン間の相互作用を選択的に阻害することによってその効果を発揮します。 この阻害は、β2-アドレナリン、V2-バソプレシン、アンジオテンシンIIタイプ1受容体などの受容体のエンドサイトーシスをブロックします . 受容体内部移行を防ぐことによって、バルバジンは受容体シグナル伝達経路を調節し、さまざまな細胞応答につながります。 バルバジンの分子標的は、受容体媒介性エンドサイトーシスとシグナル伝達において重要な役割を果たすβ-アレスチンとβ2-アダプチンタンパク質です .

類似化合物との比較

バルバジンは、β-アレスチン/β2-アダプチン相互作用を選択的に阻害するという点でユニークです。類似の化合物には、次のものがあります。

TRV-120027: アンジオテンシンII受容体タイプ1のβ-アレスチン1バイアス作動薬であり、Gタンパク質シグナル伝達を阻害しながらβ-アレスチンにも関与します.

ML221: アペリン受容体の強力なアンタゴニストであり、アペリン媒介活性化とβ-アレスチンリクルートメントを阻害します.

TC14012: CXCR4受容体の選択的でペプチド模倣的なアンタゴニストであり、β-アレスチンリクルートメントアッセイで活性があります.

バルバジンは、β-アレスチン/β2-アダプチン相互作用に対する特異性により際立っており、受容体エンドサイトーシスとシグナル伝達経路を研究するための貴重なツールとなっています。

特性

IUPAC Name |

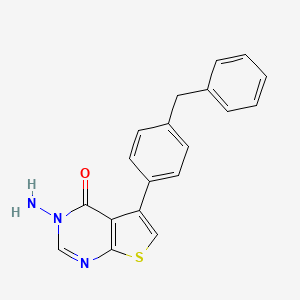

3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBXPCSXEQQADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601165986 | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356568-70-2 | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356568-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Barbadin?

A1: this compound exerts its effects by binding to the clathrin adaptor protein (AP2), specifically disrupting the interaction between AP2 and β-arrestin. [] This disruption prevents β-arrestin-mediated endocytosis of G protein-coupled receptors (GPCRs) without completely abolishing the internalization process. [, ]

Q2: How does this compound impact the function of Formyl Peptide Receptor 2 (FPR2) in neutrophils?

A2: While this compound inhibits the AP2/β-arrestin interaction typically involved in FPR2 endocytosis, it surprisingly does not prevent the receptor's internalization. [] Instead, this compound selectively enhances FPR2-mediated release of reactive oxygen species (ROS) from neutrophils. [] This effect is independent of both β-arrestin recruitment and receptor endocytosis, suggesting a role for AP2 in FPR2-mediated ROS production. []

Q3: Can this compound influence the effectiveness of drugs targeting other GPCRs?

A3: Research suggests that this compound can potentiate the effects of certain GPCR agonists. For example, co-administration of this compound with Lorcaserin, a serotonin 2C receptor (5-HT2CR) agonist used for weight management, was shown to enhance and prolong Lorcaserin’s effects on weight loss and appetite reduction in mice. [, ] This enhanced effect is attributed to this compound's ability to prevent 5-HT2CR internalization, thereby maintaining the sensitivity of POMC neurons in the arcuate nucleus of the hypothalamus to Lorcaserin stimulation. [, ]

Q4: Does this compound demonstrate efficacy in models of disease?

A4: this compound has been explored in various preclinical models:

Q5: Are there any limitations observed with this compound in preclinical studies?

A5: Despite its promising effects in some models, this compound did not demonstrate significant benefits in a mouse model of Marfan syndrome when combined with lower doses of Losartan, an angiotensin II receptor blocker. [] This finding suggests that complete blockade of the target receptor, achievable with a high dose of Losartan alone, might be necessary for therapeutic efficacy in this specific context. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。